molecular formula C18H25BrN2O6 B5133569 1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate

1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate

Numéro de catalogue B5133569
Poids moléculaire: 445.3 g/mol
Clé InChI: QYEGNUQSBVKGGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of various neurological disorders.

Mécanisme D'action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The dopamine D3 receptor is involved in the regulation of dopamine release, and its antagonism can reduce the dopamine release in the mesolimbic and mesocortical pathways. This can lead to the modulation of reward, motivation, and cognition.
Biochemical and Physiological Effects:
BRL-15572 has been shown to modulate the dopamine signaling pathway and provide therapeutic benefits in various neurological disorders. In preclinical studies, BRL-15572 has been shown to reduce the locomotor activity induced by psychostimulants, suggesting its potential in the treatment of drug addiction. It has also been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models. Moreover, BRL-15572 has been shown to enhance the neuroprotective effects of glial cell line-derived neurotrophic factor (GDNF) in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

BRL-15572 is a selective antagonist of the dopamine D3 receptor, which makes it a promising tool for studying the role of this receptor in various neurological disorders. However, one limitation of using BRL-15572 in lab experiments is its low solubility in water, which can affect its bioavailability. Moreover, the oxalate salt form of BRL-15572 can be unstable in solution, which can affect its potency.

Orientations Futures

There are several future directions for the research on BRL-15572. One potential direction is to explore its therapeutic potential in other neurological disorders such as depression and anxiety. Another direction is to investigate the potential synergistic effects of BRL-15572 with other drugs or therapies. Moreover, the development of more stable and bioavailable forms of BRL-15572 can enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the therapeutic effects of BRL-15572 can provide insights into the pathophysiology of neurological disorders and facilitate the development of novel therapies.

Méthodes De Synthèse

The synthesis of BRL-15572 involves a multistep process that starts with the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with sec-butylpiperazine to form 1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine. The final step involves the formation of oxalate salt by reacting the compound with oxalic acid. The purity and yield of the final product can be enhanced by recrystallization.

Applications De Recherche Scientifique

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The dopamine D3 receptor is highly expressed in the mesolimbic and mesocortical pathways, which are involved in reward, motivation, and cognition. Therefore, selective antagonism of this receptor can modulate the dopamine signaling pathway and provide therapeutic benefits.

Propriétés

IUPAC Name

2-(4-bromophenoxy)-1-(4-butan-2-ylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2.C2H2O4/c1-3-13(2)18-8-10-19(11-9-18)16(20)12-21-15-6-4-14(17)5-7-15;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEGNUQSBVKGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.